![molecular formula C11H11F3N2S B179838 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine CAS No. 102389-25-3](/img/structure/B179838.png)
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine
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Overview
Description
“(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine” is a chemical compound with the molecular formula C11H11F3N2S and a molecular weight of 260.28 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.28 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Radioprotection in Medical Research
One of the derivatives of the thiazine compound, specifically 2-amino-5,6-dihydro-4H-1,3-thiazine, has been studied for its protective effects against radiation-induced damage . This research is particularly relevant in the context of radiotherapy for cancer treatment, where protecting healthy tissue from radiation can significantly improve patient outcomes.
Synthesis of Heterocyclic Compounds
The thiazine compound serves as a precursor in the synthesis of various heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and dyes. The intramolecular heterocyclization reactions often lead to compounds with interesting structural and functional properties .
Anticonvulsant and Muscle Relaxant Activities
In pharmacology, certain thiazine derivatives exhibit anticonvulsant and muscle relaxant activities. These properties are valuable in the development of new therapeutic agents for the treatment of seizures and muscle-related disorders .
Chemical Research and Complex Formation
The thiazine compound is used in chemical research to form complexes with metals such as zinc. These complexes can be analyzed for their stability, molar extinction coefficients, and potential medical applications. The study of these complexes contributes to the understanding of ligand interactions and coordination chemistry .
Industrial Uses
In the industrial sector, thiazine derivatives are utilized for their aroma-active properties, especially in the food industry. They are also involved in the synthesis of compounds that are used as markers for doping analysis in sports .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)8-3-1-4-9(7-8)16-10-15-5-2-6-17-10/h1,3-4,7H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFGSFVRDNBLNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326600 |
Source
|
Record name | N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642364 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine | |
CAS RN |
102389-25-3 |
Source
|
Record name | N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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